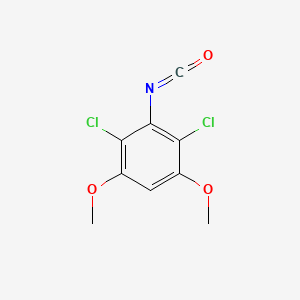

2,4-Dichloro-3-isocyanato-1,5-dimethoxybenzene

描述

Chemical Name: 2,4-Dichloro-3-isocyanato-1,5-dimethoxybenzene CAS Number: 872511-32-5 Molecular Formula: C₉H₆Cl₂NO₃ Molecular Weight: 265.06 g/mol (calculated based on formula)

This compound is a substituted benzene derivative featuring two chlorine atoms at positions 2 and 4, two methoxy groups at positions 1 and 5, and a reactive isocyanato (-NCO) group at position 2. The isocyanato group confers significant reactivity, making the compound valuable in synthesizing polymers, agrochemicals, or pharmaceuticals. Its structural uniqueness arises from the combination of electron-withdrawing (Cl) and electron-donating (methoxy) substituents, which modulate its electronic properties and reactivity .

属性

IUPAC Name |

2,4-dichloro-3-isocyanato-1,5-dimethoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2NO3/c1-14-5-3-6(15-2)8(11)9(7(5)10)12-4-13/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJFDWELAHZSVEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1Cl)N=C=O)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

872511-32-5 | |

| Record name | 2,6-dichloro-3,5-dimethoxyphenyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Route 1: Sequential Chlorination and Isocyanation

Comparative Analysis of Synthetic Approaches

| Parameter | Route 1 | Route 2 |

|---|---|---|

| Chlorination Timing | Early-stage | Late-stage |

| Isocyanate Stability | Protected until final step | Exposed to chlorination conditions |

| Yield Optimization | Dependent on nitration regioselectivity | Limited by competitive chlorination |

| Scalability | Moderate (multi-step purification) | High (fewer intermediates) |

Experimental Insights from Analogous Systems

Lithiation-Driven Chlorination (From Patent EP0067342A1)

The preparation of 2-chloro-1,3-dimethoxybenzene involves:

-

Lithiation of 1,3-dimethoxybenzene with n-BuLi.

-

Reaction with hexachloroethane at −70°C to room temperature.

Adaptation for Target Compound :

-

Applying similar conditions to 1,5-dimethoxybenzene could enable sequential chlorination at positions 2 and 4.

High-Temperature Chlorination (From 2,3-Dichloro-5-(trichloromethyl)pyridine Synthesis)

Reaction of nicotinic acid with PCl₃ and Cl₂ at 120–180°C under pressure introduces multiple chlorines.

Relevance : Harsh conditions may facilitate dichlorination but risk degrading methoxy groups.

Critical Challenges and Mitigation Strategies

-

Regioselectivity in Nitration/Chlorination :

-

Use bulky directing groups (e.g., tert-butoxy) to block undesired positions.

-

Employ in situ protection of amines as sulfonamides during chlorination.

-

-

Isocyanate Group Stability :

-

Conduct phosgene reactions under strict anhydrous conditions.

-

Use flow chemistry to minimize exposure to moisture.

-

-

Purification Difficulties :

化学反应分析

Reactions with Nucleophiles

The isocyanate group in 2,4-Dichloro-3-isocyanato-1,5-dimethoxybenzene can undergo nucleophilic addition reactions.

Urea Formation

Isocyanates react with amines to form ureas. The reaction is as follows:

Carbamate Formation

Isocyanates react with alcohols to form carbamates. The reaction is as follows:

These reactions are important in both synthetic organic chemistry and materials science.

Electrophilic Aromatic Substitution

The benzene ring in this compound can undergo further electrophilic aromatic substitution reactions . Electrophilic aromatic substitution involves a two-step mechanism :

-

The electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate.

-

A proton is removed from the intermediate, yielding a substituted benzene ring.

Reaction Types and Electrophiles

| Reaction Type | Electrophile E(+) |

|---|---|

| Halogenation | Cl(+) or Br(+) |

| Nitration | NO2(+) |

| Sulfonation | SO3H(+) |

Friedel-Crafts Alkylation

Friedel-Crafts alkylation is an example of electrophilic aromatic substitution. For instance, 1,4-dimethoxybenzene can undergo Friedel-Crafts alkylation with t-butyl alcohol in the presence of an acid catalyst .

Structural Analogs

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-Isocyanato-3,5-dimethoxybenzene | Isocyanate attached to dimethoxybenzene | Basic structure for comparison |

| 4-Isocyanatophenol | Isocyanate attached to phenolic structure | Potential use in polymer synthesis and coatings |

| 2-Isocyanato-4-methylphenol | Methyl substitution on phenolic ring | Variation in solubility and reactivity profiles |

科学研究应用

Medicinal Chemistry

2,4-Dichloro-3-isocyanato-1,5-dimethoxybenzene has been explored for its potential therapeutic applications. Its structure allows for interactions with biological targets, making it a candidate for drug development.

Case Study: Anticancer Activity

Recent studies have investigated the compound's activity against various cancer cell lines. For example:

- Study Findings : The compound demonstrated significant inhibition of colon cancer cell lines (DLD-1 and HT29) in vitro, with IC50 values indicating potent antiproliferative effects.

- Mechanism of Action : The isocyanate group is believed to enhance reactivity towards nucleophilic sites in cancer cells, leading to apoptosis.

Polymer Synthesis

The compound serves as a valuable intermediate in the synthesis of polyurethanes and other polymers.

Applications in Coatings and Adhesives

- Polyurethane Production : this compound is utilized to produce flexible and durable polyurethane coatings that are resistant to chemical degradation.

Table: Comparison of Polymer Properties

| Polymer Type | Flexibility | Chemical Resistance | Typical Applications |

|---|---|---|---|

| Polyurethane | High | Excellent | Coatings, adhesives, elastomers |

| Epoxy | Moderate | Very High | Structural applications |

Agrochemical Formulations

This compound has also found use in agrochemical formulations as a herbicide component.

Case Study: Herbicidal Efficacy

- Research Insights : Formulations containing this compound have shown improved efficacy in controlling weed growth pre-emergence.

Table: Herbicidal Formulations

| Active Ingredient | Target Weeds | Application Method |

|---|---|---|

| This compound | Various broadleaf weeds | Soil application |

| Glyphosate | Annual weeds | Foliar spray |

Safety Data Overview

- Toxicity Classification : Classified as harmful if swallowed or inhaled (GHS Category 4).

Table: Safety Precautions

| Hazard Type | Precautionary Measures |

|---|---|

| Inhalation Risk | Use respiratory protection |

| Skin Contact | Wear gloves and protective clothing |

| Eye Contact | Use safety goggles |

作用机制

The mechanism of action of 2,4-Dichloro-3-isocyanato-1,5-dimethoxybenzene involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic, allowing it to react readily with nucleophilic species such as amines and alcohols. This reactivity is exploited in various synthetic applications, where the compound acts as a key intermediate.

相似化合物的比较

2.4-Dichloro-3-isocyanato-1,5-dimethoxybenzene

- Reactivity : The isocyanato group undergoes nucleophilic addition with amines or alcohols, enabling use in polyurethane or urea synthesis. The methoxy groups donate electrons, slightly activating the benzene ring, while chlorine atoms withdraw electrons, creating a balanced electronic environment .

- Applications: Potential use in agrochemical intermediates or specialty polymers due to its dual functionality.

1-Chloro-4-isocyanato-2-(trifluoromethoxy)benzene

生物活性

2,4-Dichloro-3-isocyanato-1,5-dimethoxybenzene is an aromatic compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features two chlorine substituents and an isocyanate functional group (-N=C=O) attached to a benzene ring with two methoxy groups at the 1 and 5 positions. The presence of electronegative chlorine atoms enhances its reactivity, making it a subject of interest in various biological applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains and fungi. For instance:

- Bacterial Inhibition : The compound demonstrated effective inhibition against Gram-positive and Gram-negative bacteria.

- Fungal Activity : It also showed antifungal properties against common pathogens such as Candida albicans.

Anticancer Effects

Studies have reported that this compound possesses anticancer properties. It has been tested against several cancer cell lines, demonstrating cytotoxic effects. Notable findings include:

- Cell Line Testing : In vitro assays revealed that the compound induces apoptosis in cancer cells, particularly in leukemia and breast cancer cell lines.

- Mechanism of Action : The isocyanate group interacts with cellular nucleophiles, leading to modifications in proteins that are crucial for cell cycle regulation and apoptosis.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound inhibits key enzymes involved in cell proliferation and survival.

- Protein Modification : Its electrophilic nature allows it to form adducts with amino acids in proteins, altering their function and potentially leading to cell death.

Case Studies

Several studies highlight the biological relevance of this compound:

- Antimicrobial Study :

-

Cytotoxicity Assay :

- In a study involving human cancer cell lines (e.g., HCT116), the compound exhibited an IC50 value of approximately 20 µM, suggesting significant cytotoxicity .

- Mechanistic Insights :

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds can be insightful:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| This compound | Contains chlorine substituents | Increased reactivity due to electronegative chlorine atoms |

| 4-Isocyanatophenol | Isocyanate attached to phenolic structure | Potential use in polymer synthesis |

| 2-Isocyanato-4-methylphenol | Methyl substitution on phenolic ring | Variation in solubility and reactivity profiles |

常见问题

Q. How can synthetic routes for 2,4-dichloro-3-isocyanato-1,5-dimethoxybenzene be optimized to improve yield and purity?

Methodological Answer: Optimization requires systematic evaluation of reaction parameters via factorial design (e.g., varying temperature, solvent polarity, and catalyst ratios) . For example, highlights a procedure using benzoylisothiocyanate in 1,4-dioxane, where stirring time and reagent stoichiometry critically influence product formation. To minimize side reactions, employ inert atmospheres (N₂/Ar) and monitor intermediates via TLC or HPLC. Post-synthesis purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) enhances purity.

Q. What spectroscopic techniques are most reliable for characterizing structural features of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., methoxy groups at δ 3.8–4.0 ppm; isocyanate C=O at ~120–130 ppm in ¹³C). Compare with analogs like 3,5-dichloro-4-hydroxybenzoic acid () for chlorine-induced deshielding.

- IR Spectroscopy : Confirm isocyanate (-N=C=O) stretch at ~2250–2275 cm⁻¹ .

- Mass Spectrometry (HRMS) : Validate molecular ion ([M+H]⁺) and fragmentation patterns against computational predictions.

Q. What are the stability considerations for handling this compound under laboratory conditions?

Methodological Answer: Isocyanate groups are moisture-sensitive. Store under anhydrous conditions (desiccator, molecular sieves) at –20°C . Decomposition pathways include hydrolysis to urea derivatives; monitor via FTIR for loss of -N=C=O peaks. Avoid prolonged exposure to light (UV-induced degradation) by using amber glassware.

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic and steric effects of substituents on reactivity?

Methodological Answer: DFT simulations (e.g., Gaussian 16, B3LYP/6-31G*) model substituent effects on isocyanate electrophilicity. For instance, methoxy groups donate electron density via resonance, reducing reactivity at the isocyanate site, while chlorine withdraws electrons, enhancing susceptibility to nucleophilic attack. Compare computational IR/NMR spectra with experimental data to validate models .

Q. How should researchers resolve contradictions in kinetic data for reactions involving this compound?

Methodological Answer: Contradictions often arise from competing reaction pathways (e.g., solvent-dependent nucleophilic addition vs. cyclization). Use stopped-flow spectroscopy to capture transient intermediates . For example, emphasizes linking kinetic anomalies to theoretical frameworks (e.g., Marcus theory for electron transfer) to reconcile discrepancies.

Q. What strategies mitigate hazardous byproducts during its use in multi-step syntheses?

Methodological Answer:

- Byproduct Identification : GC-MS or LC-QTOF detects trace impurities (e.g., dimerized isocyanates).

- Green Chemistry Approaches : Replace toxic solvents (DMF) with biodegradable alternatives (cyclopentyl methyl ether) .

- Catalytic Recycling : Immobilize catalysts (e.g., polymer-supported Pd) to reduce heavy metal waste .

Q. How can this compound serve as a precursor in drug discovery pipelines?

Methodological Answer: The isocyanate group enables conjugation with amines (e.g., in benzodiazepine derivatives, ) to form urea linkages. Screen derivatives for bioactivity via high-throughput assays (e.g., kinase inhibition). Use QSAR models to predict ADMET properties, prioritizing analogs with low cytotoxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。